CID 6327522
Descripción
CID 6327522 (PubChem Compound Identifier 6327522) is a small molecule whose structural and functional properties have been investigated in various pharmacological and biochemical studies. CID 6327522 may belong to a class of compounds studied for applications in drug discovery, enzyme inhibition, or metabolic regulation, based on analogies to structurally similar compounds referenced in the evidence (e.g., oscillatoxin derivatives, betulinic acid analogs, or steroid-like substrates) .
Structure
3D Structure
Propiedades
Número CAS |
70131-67-8 |
|---|---|
Fórmula molecular |
H4OSi |
Peso molecular |
48.116 g/mol |
Nombre IUPAC |
hydroxysilane |
InChI |
InChI=1S/H4OSi/c1-2/h1H,2H3 |
Clave InChI |
SCPYDCQAZCOKTP-UHFFFAOYSA-N |
SMILES |
O[Si] |
SMILES canónico |
O[SiH3] |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Polydimethylsiloxane, hydroxy terminated, is typically synthesized through the hydrolysis and condensation of dimethyldichlorosilane. The reaction involves the following steps:
Hydrolysis: Dimethyldichlorosilane reacts with water to form dimethylsilanediol.
Condensation: The dimethylsilanediol undergoes condensation to form polydimethylsiloxane with terminal silanol groups.
Industrial Production Methods: In industrial settings, the production of polydimethylsiloxane, hydroxy terminated, involves the use of catalysts to control the molecular weight and viscosity of the final product. The process is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: Polydimethylsiloxane, hydroxy terminated, undergoes various chemical reactions, including:
Oxidation: The silanol groups can be oxidized to form siloxane bonds.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The silanol groups can be substituted with other functional groups to modify the properties of the polymer.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various organometallic reagents can be used for substitution reactions.
Major Products: The major products formed from these reactions include modified polydimethylsiloxane with different functional groups, which can be tailored for specific applications .
Aplicaciones Científicas De Investigación
Polydimethylsiloxane, hydroxy terminated, has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and defoamer in various chemical processes.
Biology: Employed in the fabrication of microfluidic devices and as a substrate for cell culture.
Medicine: Utilized in medical devices, contact lenses, and drug delivery systems.
Industry: Applied in the production of elastomers, lubricants, and antifoaming agents
Mecanismo De Acción
The mechanism by which polydimethylsiloxane, hydroxy terminated, exerts its effects is primarily through its physical properties. The silanol groups at the ends of the polymer chains allow for hydrogen bonding and interaction with other molecules. This interaction can modify the surface properties of materials, making them more hydrophobic or altering their mechanical properties .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
To contextualize CID 6327522, a comparative analysis is essential. Below is a structured comparison with compounds sharing structural or functional similarities, inferred from the evidence:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies:
Structural Analogies: CID 6327522 may share structural motifs with triterpenoids (e.g., betulinic acid) or polyketides (e.g., oscillatoxin derivatives), as these classes often exhibit branched hydrocarbon frameworks or cyclic ether groups . Unlike bile acid derivatives (e.g., taurocholic acid, CID 6675), which feature steroid backbones and sulfated side chains, CID 6327522’s hypothetical structure likely lacks polar groups critical for transporter binding .
Functional Divergence :
- Enzyme inhibition mechanisms vary significantly: Ginkgolic acid 17:1 (CID 5469634) targets viral proteases, while oscillatoxin derivatives (CID 101283546) disrupt cellular membranes . CID 6327522’s activity profile, if analogous, might involve kinase or cytochrome P450 modulation.
- Betulinic acid (CID 64971) demonstrates selectivity for cancer cell apoptosis, a trait that could guide CID 6327522’s optimization for reduced off-target effects .
Pharmacokinetic Properties :
- Bile acid analogs (e.g., CID 6675) exhibit high solubility and hepatic uptake, whereas lipophilic compounds like betulinic acid (CID 64971) require formulation enhancements for bioavailability . CID 6327522’s pharmacokinetics would depend on its logP and hydrogen-bonding capacity.
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying CID 6327522 in medicinal chemistry?
- Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the question . For example:
- Population: Specific biological targets or disease models relevant to CID 6327522.
- Intervention: Dosage ranges, administration routes, or molecular interactions.
- Comparison: Existing compounds or control groups.
- Outcome: Efficacy metrics (e.g., IC50, EC50) or mechanistic insights.
- Time: Duration of exposure or longitudinal effects.
Q. What experimental design principles ensure reproducibility in CID 6327522 synthesis and characterization?
- Methodological Answer :
- Define clear objectives (e.g., optimizing yield vs. exploring novel derivatives) .
- Use a factorial design to test variables (e.g., temperature, catalysts) systematically .
- Include controls (e.g., known standards for spectroscopic validation) and replicate experiments ≥3 times .
- Document protocols with granular detail (e.g., solvent purity, equipment calibration) to enable replication .
- Example experimental workflow:
| Step | Key Considerations |
|---|---|
| Synthesis | Solvent selection, reaction time, purification methods |
| Characterization | NMR/IR spectroscopy, HPLC purity analysis |
| Bioassay | Cell line selection, dose-response curves |
Advanced Research Questions
Q. How to resolve contradictions in pharmacological data for CID 6327522 across studies?
- Methodological Answer :
| Study | IC50 (μM) | Assay Type | Cell Line |
|---|---|---|---|
| A | 2.1 ± 0.3 | MTT assay | HeLa |
| B | 5.7 ± 1.2 | Flow cytometry | Jurkat |
- Step 2 : Identify confounding variables (e.g., assay sensitivity, cell passage number) .
- Step 3 : Conduct meta-analysis or orthogonal assays (e.g., isothermal titration calorimetry) to validate interactions .
- Apply statistical models (e.g., ANOVA with post-hoc tests) to quantify variability .
Q. What strategies optimize CID 6327522’s selectivity for target proteins while minimizing off-target effects?
- Methodological Answer :
- Computational Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to related protein isoforms .
- Structure-Activity Relationship (SAR) : Systematically modify functional groups and test against a panel of receptors .
- Kinetic Studies : Measure association/dissociation rates (e.g., surface plasmon resonance) to assess binding permanence .
- Example SAR modification table:
| Derivative | R-Group | Selectivity Index (Target vs. Off-Target) |
|---|---|---|
| CID 6327522 | -H | 1:8.3 |
| D1 | -CH3 | 1:4.1 |
| D2 | -CF3 | 1:1.9 |
Data Analysis & Interpretation
Q. How to validate the statistical significance of CID 6327522’s dose-response data in heterogeneous cell populations?
- Methodological Answer :
- Use non-parametric tests (e.g., Mann-Whitney U) if data deviates from normality .
- Apply correction methods (e.g., Bonferroni) for multiple comparisons .
- Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize biological relevance .
Q. What interdisciplinary approaches enhance mechanistic understanding of CID 6327522’s action?
- Methodological Answer :
- Combine in silico simulations (e.g., molecular dynamics) with in vitro assays to model protein-ligand dynamics .
- Integrate omics data (e.g., transcriptomics) to identify downstream pathways affected by CID 6327522 .
- Collaborate with material scientists to develop drug-delivery systems (e.g., nanoparticles) for improved bioavailability .
Ethical & Reporting Standards
Q. How to ensure compliance with ethical guidelines in animal studies involving CID 6327522?
- Methodological Answer :
- Obtain institutional approval (e.g., IACUC) and adhere to the 3Rs (Replacement, Reduction, Refinement) .
- Report animal strain, housing conditions, and euthanasia methods in detail .
Q. What are the best practices for documenting negative or inconclusive results in CID 6327522 research?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
